![molecular formula C23H16F2N6O3 B2986024 N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide CAS No. 1260908-03-9](/img/structure/B2986024.png)
N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . It also contains a pyridine ring and an oxadiazole ring, both of which are common structures in medicinal chemistry due to their ability to participate in various chemical reactions and form stable structures .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes several functional groups: a fluorobenzyl group, an oxadiazole ring, and a triazolopyridine ring. These groups could potentially allow for various interactions with biological targets, such as hydrogen bonding and aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability . The triazole and oxadiazole rings could participate in hydrogen bonding, affecting the compound’s reactivity and stability .Applications De Recherche Scientifique
Synthesis and Biological Assessment
A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, highlighting the diverse biological properties of fused heterocyclic 1,2,4-triazoles. The synthesis involved a series of steps starting from commercially available chloropyridine carboxylic acids, amidoximes, hydrazinolysis, ester formation, and finally hydrolysis into acetic acid to obtain the end products. The newly synthesized compounds were assessed for pharmacological activity, demonstrating the versatility of this chemical framework in drug development Karpina et al., 2019.
Antifungal and Apoptotic Effects
Çavușoğlu et al. (2018) reported on the synthesis, characterization, and biological activities of triazole-oxadiazole compounds against Candida species. The study found that specific compounds displayed potent antifungal properties and induced apoptosis in Candida cells, illustrating the therapeutic potential of triazole-oxadiazole derivatives in treating fungal infections Çavușoğlu et al., 2018.
Modification for PI3Ks Inhibition
Wang et al. (2015) described the modification of a specific N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea to enhance its anticancer effects and reduce toxicity. This compound and its derivatives demonstrated significant antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, offering insights into the design of anticancer agents with improved safety profiles Wang et al., 2015.
Antimicrobial Activities
Another study focused on the synthesis and pharmacological evaluation of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, revealing significant antimicrobial activity against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents Suresh et al., 2016.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to specific interactions with various biological receptors . These interactions can result in a variety of pharmacological effects.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N6O3/c24-16-8-6-14(7-9-16)12-26-19(32)13-31-23(33)30-10-2-5-18(21(30)28-31)22-27-20(29-34-22)15-3-1-4-17(25)11-15/h1-11H,12-13H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGQEFLXIOIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

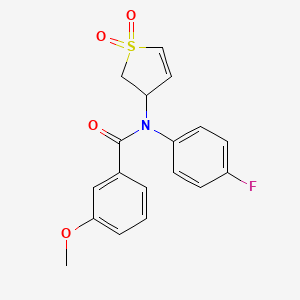
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
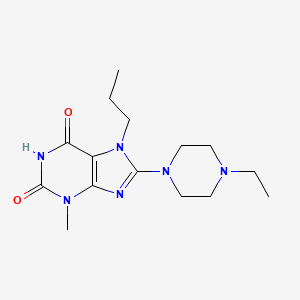
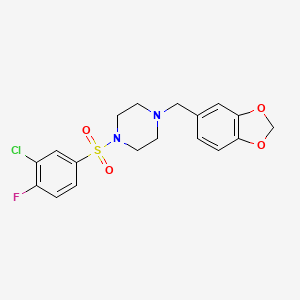
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)
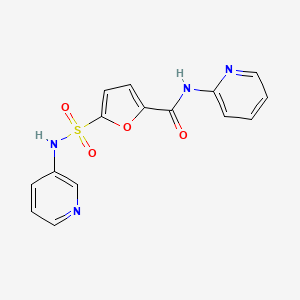
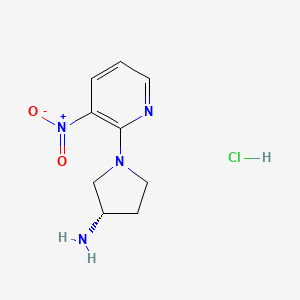
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)